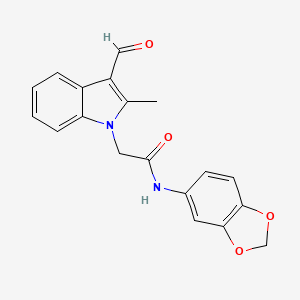

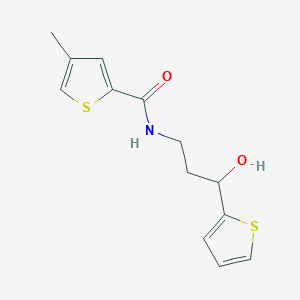

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved sequential conversion of phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 . Similarly, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide required chiral pool synthesis, resolution, or crystallization-induced dynamic resolution . These methods could potentially be adapted for the synthesis of "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the conformation of the acetamide moiety and the angles between amide groups . These techniques would be essential in analyzing the molecular structure of "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary significantly depending on their structure. For instance, in aqueous solution, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its N-pivaloyloxy analogue decomposes predominantly by N–O bond cleavage . Understanding the reactivity of the functional groups in "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide" would require detailed studies similar to those described.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The spectroscopic data of Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands suggest coordination through the N atom of the heterocyclic ring and the deprotonated oxygen atom of the amide group . These properties are crucial for understanding the behavior of the compound in different environments and could be relevant for "N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide".

Scientific Research Applications

Antimicrobial and Antioxidant Agents

The compound has been explored for its potent antimicrobial and antioxidant activities. A study highlighted the synthesis of related compounds and their efficacy in antimicrobial activity against various bacteria and fungi, as well as their antioxidant properties measured through different assays (Basavaraj S Naraboli & J. S. Biradar, 2017).

Analgesic Activity

Another aspect of research involves the investigation of analgesic properties. Compounds similar to N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been synthesized and tested for their potential analgesic effects using various models, such as hot-plate and tail-clip tests (Z. Kaplancıklı et al., 2012).

Anti-Inflammatory Activity

Research also extends to anti-inflammatory applications. For instance, novel derivatives of the compound were synthesized and tested for significant anti-inflammatory activity, with some showing moderate to high effects (K. Sunder & Jayapal Maleraju, 2013).

Antioxidant Properties

The antioxidant properties of similar compounds have been extensively studied. Compounds were prepared and evaluated for their antioxidant activity, with some showing considerable activity in methods like ferric reducing antioxidant power (FRAP) and DPPH methods (C. Gopi & M. Dhanaraju, 2020).

Anticancer Activity

In the realm of cancer research, derivatives of this compound have been investigated for their potential anticancer effects. Studies have synthesized new derivatives and tested their antitumor activities against various cancer cell lines, with some showing promising results (A. Evren et al., 2019).

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of similar compounds. Synthesis and evaluation of new derivatives have been carried out to assess their efficacy in models of convulsions or seizures (Wassim El Kayal et al., 2022).

Antibacterial Agents

The compound and its derivatives have been examined for antibacterial properties. Studies focused on synthesizing various derivatives and assessing their efficacy against bacterial strains, with some showing significant antibacterial activity (K. Ramalingam et al., 2019).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-15(10-22)14-4-2-3-5-16(14)21(12)9-19(23)20-13-6-7-17-18(8-13)25-11-24-17/h2-8,10H,9,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGDNILPSBCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC4=C(C=C3)OCO4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)